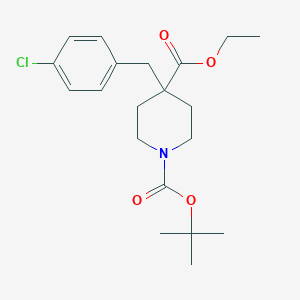

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate

Overview

Description

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C20H28ClNO4 and a molecular weight of 381.89 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

It’s worth noting that this compound might have potential interactions with the respiratory system .

Biochemical Pathways

It is used as a reagent to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives , which are known to act as sodium channel blockers .

Result of Action

It is used as a reagent to synthesize other compounds , suggesting it may have indirect effects through these derived compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate typically involves the protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by alkylation with 4-chlorobenzyl chloride. The final step involves esterification with ethyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: The chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Free amine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of fine chemicals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

Ethyl N-Boc-piperidine-4-carboxylate: Lacks the benzyl group, making it less hydrophobic.

4-N-Boc-piperidine: A simpler structure without the ester and benzyl groups.

Uniqueness

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which provide a balance of hydrophobicity and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules .

Biological Activity

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural characteristics and potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a chlorobenzyl moiety. Its molecular formula is , with a molecular weight of approximately 373.89 g/mol. The presence of the Boc group allows for selective deprotection under acidic conditions, facilitating further chemical modifications and enhancing its utility in organic synthesis.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Receptor Binding : Compounds with similar piperidine structures have been shown to interact with neurotransmitter receptors, specifically targeting dopaminergic and serotonergic systems, which may influence mood and cognitive functions.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to neurological disorders. For instance, studies suggest that piperidine derivatives can inhibit certain enzymes involved in neurotransmitter metabolism, potentially providing therapeutic effects in conditions such as depression or anxiety .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Neuropharmacological Studies :

A study explored the effects of various piperidine derivatives on neurotropic alphaviruses, indicating that modifications in the piperidine structure could enhance potency against viral infections affecting the central nervous system. This suggests that this compound may have similar protective effects against neuroinvasive viruses . -

Antimicrobial Properties :

Research has indicated that compounds structurally related to this compound exhibit antimicrobial activity against various bacterial strains. These findings highlight the potential for this compound to serve as a lead structure for developing new antibiotics, particularly in the context of rising antibiotic resistance . -

Structure-Activity Relationship (SAR) Studies :

SAR studies have identified key structural features that enhance biological activity, including the importance of the chlorobenzyl substitution for receptor binding affinity and selectivity. Modifications to the Boc group also influence the pharmacokinetic properties of these compounds, impacting their efficacy and safety profiles .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28ClNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVIWIWJGWSTDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584850 | |

| Record name | 1-tert-Butyl 4-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174605-91-5 | |

| Record name | 1-tert-Butyl 4-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174605-91-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.